(R)-1-pyrroline-5-carboxylic acid
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Overview
Description
(R)-1-pyrroline-5-carboxylic acid is a 1-pyrroline-5-carboxylic acid in which the chiral centre has R configuration. It is a conjugate acid of a (R)-1-pyrroline-5-carboxylate. It is an enantiomer of a (S)-1-pyrroline-5-carboxylic acid.
Scientific Research Applications
1. Inhibition of Protein Synthesis
- Study : A study by Mick, Thach, and Hagedorn (1988) found that L-pyrroline-5-carboxylic acid inhibits the net synthesis of globin in untreated reticulocyte lysates in a dose-dependent manner. This inhibition was greater than that observed with equimolar GSSG or NADP+, and it was prevented by a NADPH generating system. The study suggests that pyrroline-5-carboxylic acid can initiate a differential effect on proteins synthesized from different mRNA species by an as yet unidentified mechanism (Mick, Thach, & Hagedorn, 1988).
2. Enzymatic Synthesis and Purification
- Study : Smith, Downing, and Phang (1977) developed a method for the enzymatic synthesis of pyrroline-5-carboxylic acid on a preparative scale from L-ornithine. Their method allowed for the synthesis of the biologically active L-stereoisomer, which is significant for research in amino acid metabolism (Smith, Downing, & Phang, 1977).
3. Stimulation of Hexose-Monophosphate Pentose Pathway
- Study : Pyrroline-5-carboxylate has been shown to stimulate the hexose-monophosphate pentose pathway in cultured human fibroblasts. This finding by Phang, Downing, Yeh, Smith, and Williams (1979) suggests a link between amino acid and nucleotide metabolism, as the pathway is a source of ribose-5-phosphate, a precursor of phosphoribosyl pyrophosphate (Phang et al., 1979).
4. Role in Plant Defense Against Pathogens
- Study : Research by Qamar, Mysore, and Senthil-Kumar (2015) indicates that pyrroline-5-carboxylate metabolism plays a role in plant defense against pathogens. The study suggests that changes in mitochondrial pyrroline-5-carboxylate synthesis or the increase in pyrroline-5-carboxylate levels may induce a form of programmed cell death in plants during pathogen infection (Qamar, Mysore, & Senthil-Kumar, 2015).
5. Crystal Structure of Human Pyrroline-5-Carboxylate Reductase
- Study : Meng, Lou, Liu, Li, Zhao, Bartlam, and Rao (2006) presented the crystal structure of pyrroline-5-carboxylate reductase, an enzyme crucial for the enzymatic cycle between pyrroline-5-carboxylate and proline. This enzyme is important for amino acid metabolism, intracellular redox potential, and apoptosis (Meng et al., 2006).
properties
Product Name |
(R)-1-pyrroline-5-carboxylic acid |
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Molecular Formula |
C5H7NO2 |
Molecular Weight |
113.11 g/mol |
IUPAC Name |
(2R)-3,4-dihydro-2H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h3-4H,1-2H2,(H,7,8)/t4-/m1/s1 |
InChI Key |
DWAKNKKXGALPNW-SCSAIBSYSA-N |
Isomeric SMILES |
C1C[C@@H](N=C1)C(=O)O |
Canonical SMILES |
C1CC(N=C1)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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